molecular formula C11H11NO2 B13797773 Acetamide,N-(3-oxo-1-phenyl-1-allyl)-

Acetamide,N-(3-oxo-1-phenyl-1-allyl)-

Cat. No.: B13797773
M. Wt: 189.21 g/mol
InChI Key: OUGFSZHNRYPDOG-YRNVUSSQSA-N
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Description

“Acetamide, N-(3-oxo-1-phenyl-1-allyl)-” is an acetamide derivative characterized by a phenyl group, an allyl chain, and a ketone moiety at the 3-oxo position. Such interactions are critical for stability and crystallinity, suggesting similar behavior in the target compound.

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

N-[(E)-3-oxo-1-phenylprop-1-enyl]acetamide

InChI

InChI=1S/C11H11NO2/c1-9(14)12-11(7-8-13)10-5-3-2-4-6-10/h2-8H,1H3,(H,12,14)/b11-7+

InChI Key

OUGFSZHNRYPDOG-YRNVUSSQSA-N

Isomeric SMILES

CC(=O)N/C(=C/C=O)/C1=CC=CC=C1

Canonical SMILES

CC(=O)NC(=CC=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(3-oxo-1-phenyl-1-allyl)- can be achieved through several methods. One common approach involves the Claisen-Schmidt condensation reaction. This reaction typically involves the condensation of an aromatic aldehyde with a ketone in the presence of a base, resulting in the formation of the desired acetamide derivative .

Industrial Production Methods

Industrial production of Acetamide, N-(3-oxo-1-phenyl-1-allyl)- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(3-oxo-1-phenyl-1-allyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Acetamide, N-(3-oxo-1-phenyl-1-allyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Acetamide, N-(3-oxo-1-phenyl-1-allyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Insights :

  • Substituent Effects: Meta-substitution with electron-withdrawing groups (e.g., Cl, NO₂) alters crystallinity and reactivity. For example, trichloro-acetamides exhibit distinct lattice constants compared to methyl-substituted analogs .
  • Synthetic Routes : The target compound may share synthetic pathways with N-(2-Methyl-3-oxo-1,3-diphenylpropyl)acetamide , which employs TiCl₄ as a catalyst for carbonyl activation .

Physical and Crystallographic Properties

Table 2: Crystallographic and Thermal Data

Compound Crystal System Space Group Melting Point (°C) Notable Interactions
N-(2-Methyl-3-oxo-1,3-diphenylpropyl)acetamide Monoclinic P2₁/c 166–168 N–H···O, C–H···π
N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide Monoclinic P2₁/c Not reported Two molecules per asymmetric unit
3-Acetyl-1-(3-chlorophenyl)thiourea Triclinic P 1 Not reported N–H···S hydrogen bonds

Key Insights :

  • Crystal Packing : The dihedral angle in N-(2-Methyl-3-oxo-1,3-diphenylpropyl)acetamide reduces steric hindrance, favoring intermolecular interactions . Trichloro-acetamides with meta-substituents exhibit varied space groups, highlighting substituent-driven polymorphism .

Key Insights :

  • Nitro Groups : Nitro-substituted acetamides (e.g., naphtho[2,1-b]furan derivatives) show enhanced antibacterial efficacy, suggesting that electron-withdrawing groups could improve the target compound’s bioactivity .
  • Heterocyclic Moieties : Benzothiazole and benzimidazole acetamides demonstrate broad-spectrum antimicrobial properties, indicating that hybridizing the target compound with heterocycles may expand its applications .

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